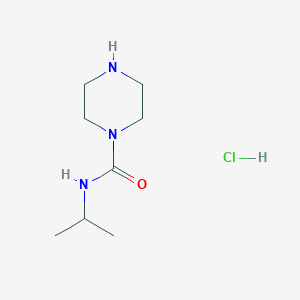![molecular formula C10H15ClN2O2S B2409016 (2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine CAS No. 2097937-53-4](/img/structure/B2409016.png)
(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity
Research on sulfamoyl azides, closely related to the chemical structure of interest, indicates their generation from secondary amines using a novel sulfonyl azide transfer agent. These compounds react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, which serve as shelf-stable progenitors for versatile reactive intermediates in asymmetric addition to olefins (Culhane & Fokin, 2011).
Chlorination Techniques
Innovative aromatic chlorination techniques have been developed, enhancing the physiological properties of bioactive compounds. This process, catalyzed by dimethyl sulfoxide using N-chlorosuccinimide, shows potential for late-stage aromatic chlorination in drug discovery and development, underlining the versatility of chlorination strategies in modifying chemical structures for enhanced drug efficacy (Song et al., 2019).
Interaction with Superoxide Ions
Monomeric chloroiron(III) complexes, through reactions with superoxide ions in dimethyl sulfoxide, transition into μ-oxo dimers or oxygenated complexes. This interaction highlights the reactivity of specific chloro compounds with superoxide ions, offering insights into potential applications in catalysis or material science (Matsushita et al., 1982).
Radical-Mediated Chlorination
Studies on sulfamides, derivatives of sulfamoyl azides, reveal their role in directing intermolecular chlorine transfer at specific carbon centers, showcasing unique position-selectivity due to sulfamidyl radical intermediates. This mechanism highlights the potential of sulfamides in facilitating selective chlorination reactions, useful in synthetic chemistry and drug development (Short et al., 2019).
Spectrophotometric Determination
The extraction-spectrophotometric determination of tris(2-chloroethyl)amine illustrates the analytical application of chloro compounds in detecting and quantifying chemical warfare agents and pharmaceuticals. This method, utilizing phthaleins, offers a reliable approach for the analysis of such compounds in various matrices (Rozsypal & Halámek, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-chloroethylsulfamoyl)-2,5-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-8-3-4-9(2)10(7-8)13-16(14,15)12-6-5-11/h3-4,7,12-13H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUDRLNEEDQROB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2408937.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2408940.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate](/img/structure/B2408942.png)
![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2408945.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2408946.png)





![2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2408953.png)
![5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2408954.png)
